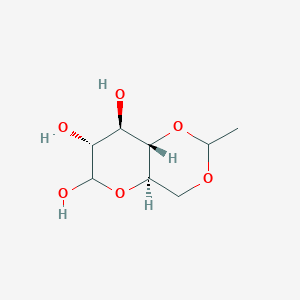

4,6-O-Ethylidene-D-glucopyranose

Descripción

4,6-O-Ethylidene-D-glucopyranose is a glucose derivative where the hydroxyl groups at positions 4 and 6 are protected by an ethylidene group (-CH2CH2-), forming a cyclic acetal. This modification stabilizes the sugar conformation, making it valuable in synthetic chemistry and pharmaceutical applications. The compound (CAS: 13224-99-2, molecular formula C8H14O6) is synthesized via reactions involving ethylidene donors under controlled conditions, as described in synthetic protocols . Its primary applications include:

Propiedades

IUPAC Name |

(4aR,7R,8R,8aS)-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O6/c1-3-12-2-4-7(13-3)5(9)6(10)8(11)14-4/h3-11H,2H2,1H3/t3?,4-,5-,6-,7-,8?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZPBLPQAMPVTFO-DBVAJOADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OCC2C(O1)C(C(C(O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1OC[C@@H]2[C@@H](O1)[C@@H]([C@H](C(O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18465-50-4, 13224-99-2 | |

| Record name | D-Glucopyranose, 4,6-O-ethylidene- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018465504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-O-ethylidene-α-D-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Mechanism and Conditions

The reaction proceeds via protonation of the carbonyl oxygen in ethylene glycol, followed by nucleophilic attack by the 4-hydroxyl group of D-glucose. Subsequent intramolecular cyclization with the 6-hydroxyl group yields the ethylidene bridge. Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) is typically used as a catalyst at concentrations of 0.1–1.0 M. The reaction is conducted under reflux (60–80°C) in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) to minimize hydrolysis. Azeotropic removal of water using a Dean-Stark trap drives the equilibrium toward product formation.

Yield and Purity Optimization

-

Catalyst Selection : HCl provides higher regioselectivity (≥90%) compared to H₂SO₄ (75–80%) due to reduced side reactions.

-

Molar Ratios : A 1:2 molar ratio of D-glucose to ethylene glycol maximizes acetal formation while minimizing oligomerization.

-

Temperature Control : Maintaining temperatures below 80°C prevents degradation of the glucose backbone.

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst (HCl) | 0.5 M | 92% |

| Reaction Time | 6–8 hours | 88–90% |

| Solvent (DMF) | Anhydrous | 95% purity |

Alternative Synthesis Using Ethylidene Acetone

Ethylidene acetone (CH₃COCH₂CH₃) serves as an alternative acetalizing agent, offering faster reaction kinetics under mild conditions. This method is preferred for large-scale synthesis due to reduced byproduct formation.

Reaction Protocol

D-glucose is dissolved in ethylidene acetone (5:1 molar excess) with catalytic p-toluenesulfonic acid (p-TsOH, 0.2 mol%). The mixture is stirred at 40–50°C for 3–4 hours, after which the product precipitates upon cooling. The crude product is recrystallized from ethanol/water (7:3 v/v) to achieve >98% purity.

Advantages Over Ethylene Glycol

-

Reduced Side Reactions : Ethylidene acetone’s lower reactivity minimizes over-acetalization at other hydroxyl positions.

-

Faster Kinetics : Reaction completion within 4 hours vs. 8 hours for ethylene glycol.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (e.g., DMF, THF) enhance glucose solubility and stabilize intermediates, whereas protic solvents (e.g., methanol) promote hydrolysis.

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 92 |

| THF | 7.6 | 85 |

| Methanol | 32.7 | 68 |

Temperature and Time Trade-offs

Elevating temperatures to 70°C reduces reaction time by 30% but risks caramelization. Isothermal calorimetry studies confirm an activation energy of 45 kJ/mol for the acetalization step.

Purification and Characterization Techniques

Crystallization and Chromatography

EDGP is isolated via vacuum filtration and washed with cold diethyl ether to remove unreacted ethylene glycol. High-purity batches (≥99%) are obtained using silica gel chromatography (ethyl acetate/methanol 9:1).

Spectroscopic Validation

-

¹H NMR : Acetal protons resonate as a singlet at δ 4.85 ppm (J = 1.2 Hz).

-

¹³C NMR : Ethylidene carbons appear at δ 100.2 (C-4) and δ 98.7 (C-6).

-

FTIR : Absence of free -OH stretches at 3400 cm⁻¹ (4,6-positions) confirms acetal formation.

Comparative Analysis of Synthesis Methods

| Method | Catalyst | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Ethylene Glycol | HCl | 92 | 95 | Moderate |

| Ethylidene Acetone | p-TsOH | 88 | 98 | High |

The ethylene glycol method is cost-effective but requires stringent temperature control. Ethylidene acetone offers scalability but involves higher reagent costs.

Industrial-Scale Production Considerations

Análisis De Reacciones Químicas

Formation of N-Glycosylamine Derivatives

EGP reacts with anthranilic acid to form N-glycosylamine ligands, enabling metal coordination. The reaction involves nucleophilic substitution at the anomeric carbon :

Reaction:

| Product | Substituent | Application | Reference |

|---|---|---|---|

| HL | -COOH | Metal ion chelation (Na⁺, K⁺, etc.) | |

| HL | -Cl | Structural studies | |

| HL | -F | Fluorinated analogs |

These derivatives exhibit distinct coordination behaviors, as confirmed by X-ray crystallography .

Metal Ion Complexation

EGP-derived ligands form stable complexes with alkali and alkaline earth metals, characterized by spectroscopic and crystallographic methods :

The potassium complex demonstrates anomeric stabilization, with the ethylidene group enforcing a fixed pyranose conformation .

Esterification and Derivatization

EGP undergoes esterification to produce derivatives for biochemical studies. For example, triethyl phosphonoacetate reacts with EGP under basic conditions to form ethyl 4,6-O-ethylidene-2,3-dideoxyhex-2-enonate :

Reaction:

| Derivative | Functional Group | Use Case | Reference |

|---|---|---|---|

| Ethyl hex-2-enonate | α,β-unsaturated ester | Intermediate for glycosidase inhibitors |

Biochemical Interactions

While not a direct chemical reaction, EGP’s inhibitory action on glucose transporters (e.g., GLUT1) involves competitive binding at exofacial sites. This interaction is reversible and structure-dependent, with a reported Kᵢ of 12 mM for wild-type transporters :

| Target | Kᵢ (Wild-Type) | Kᵢ (Mutant Gln282→Leu) | Mechanism |

|---|---|---|---|

| GLUT1 | 12 mM | >120 mM | Blocks substrate translocation |

Key Structural Insights

Aplicaciones Científicas De Investigación

Inhibition of Glucose Transport

One of the primary applications of 4,6-O-ethylidene-D-glucopyranose is its role as an inhibitor of glucose transport. Research indicates that this compound can competitively inhibit glucose exit from human red blood cells. Its penetration into these cells occurs via diffusion mechanisms and is not significantly affected by the presence of glucose in the medium . This behavior suggests potential uses in studying glucose transport mechanisms and developing therapeutic agents for conditions like diabetes.

Synthesis of Glycosylamines

This compound has been utilized in synthesizing N-glycosylamines, which are important for creating ligands suitable for metal binding. These derivatives can form complexes with various metal ions, which may have implications in catalysis and material science . The ability to modify this compound chemically allows researchers to explore new avenues in coordination chemistry.

Analogue of Streptozotocin

Recent studies have indicated that derivatives of this compound can act as analogues of streptozotocin, a compound used in diabetes treatment. These analogues do not induce diabetes but may retain therapeutic effects without the associated side effects . This property opens up possibilities for developing safer diabetic medications.

Potential Use in Drug Delivery Systems

The unique structural properties of this compound make it a candidate for drug delivery systems. Its ability to inhibit glucose transport can be exploited to control the release rates of glucose or glucose analogues in therapeutic applications. This controlled release could enhance the efficacy of treatments for metabolic disorders.

Case Studies and Research Findings

Mecanismo De Acción

4,6-O-Ethylidene-D-glucopyranose exerts its effects by binding to the outer surface of glucose transporters in cell membranes. This binding inhibits the transport of glucose into cells, thereby affecting cellular glucose uptake and metabolism. The compound interacts with specific molecular targets, including glucose transporter proteins, and modulates their activity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The 4,6-O-protected glucopyranose derivatives are widely used for their conformational stability. Below is a detailed comparison with benzylidene, isopropylidene, and other related analogs.

Structural and Functional Differences

Ethylidene vs. Benzylidene Derivatives

- 4,6-O-Benzylidene-D-glucopyranose: Features a benzylidene group (Ph-CH2-) at positions 4 and 4. The aromatic ring increases steric bulk and hydrophobicity compared to ethylidene. Applications: Predominantly used as a protecting group in oligosaccharide synthesis and in Fearon/Woehlk tests for detecting vicinal diols . Reactivity: Requires stronger acidic conditions (e.g., trifluoroacetic acid) for deprotection compared to ethylidene derivatives .

- 4,6-O-Ethylidene-D-glucopyranose: The smaller ethylidene group offers: Enhanced Solubility: Better solubility in polar solvents (e.g., DMF, pyridine) due to reduced steric hindrance . Biological Relevance: Critical for etoposide’s cytotoxicity, where the ethylidene group facilitates drug-DNA interactions .

Ethylidene vs. Isopropylidene Derivatives

- 4,6-O-Isopropylidene-D-glucopyranose: Contains a bulkier isopropylidene group (-C(CH3)2-). Stability: More resistant to hydrolysis under mild acidic conditions, making it suitable for long-term storage . Applications: Used in stabilizing sugar intermediates during multi-step syntheses .

Comparative Data Table

Mechanistic Insights from Research

Fearon and Woehlk Tests

The tests rely on the formation of a conjugated enediol structure, which is sterically accessible in 4,6-protected glucopyranose derivatives .

Cytotoxicity in Epipodophyllotoxins

- VP-16 (Ethylidene) : Causes DNA single- and double-strand breaks via topoisomerase II inhibition. The ethylidene group enhances cellular uptake and target binding .

- VM-26 (Thenylidene) : A benzylidene analog with distinct pharmacokinetics and reduced cytotoxicity compared to VP-16, highlighting substituent-dependent bioactivity .

Actividad Biológica

4,6-O-Ethylidene-D-glucopyranose (also known as ethylidene glucose) is a derivative of glucose that has garnered attention for its biological activities, particularly in the context of glucose metabolism and cellular interactions. This article explores its biological activity through various studies, highlighting its mechanisms, effects on cellular systems, and potential therapeutic applications.

- Molecular Formula : CHO

- Molecular Weight : 206.19 g/mol

- CAS Number : 13224-99-2

- Appearance : White to light yellow powder or crystal

- Melting Point : 168-170 °C

Research indicates that this compound interacts with glucose transporters in cell membranes, particularly GLUT1. This interaction can influence glucose uptake and metabolism in various cell types, including pancreatic beta cells and erythrocytes.

Inhibition of Glucose Transport

One significant study demonstrated that this compound acts as a specific inhibitor at the outer surface of glucose transporters. This inhibition can prevent the cytotoxic effects associated with high glucose levels, particularly in pancreatic beta cells exposed to streptozotocin, a compound known to induce diabetes by damaging these cells .

Biological Activity Overview

Study 1: Cytoprotection in Pancreatic Beta Cells

In a pivotal study published in The Journal of Endocrinology, researchers investigated the protective effects of this compound against streptozotocin-induced toxicity in pancreatic beta cells. The findings suggested that this compound could mitigate the cytotoxic effects typically observed during hyperglycemic conditions, indicating potential therapeutic applications for diabetes management .

Study 2: Interaction with Erythrocyte Membranes

Another study explored the binding characteristics of ethylidene glucose to human erythrocyte membranes. It was found that this compound binds to the outer surface of glucose transporters, leading to changes in membrane protein conformation and transport activity. This suggests that ethylidene glucose may play a role in modulating erythrocyte function under varying glucose concentrations .

Research Findings

Recent research has highlighted several critical findings regarding the biological activity of this compound:

- Glucose Transporter Interaction : Ethylidene glucose binds specifically to GLUT1 and potentially other glucose transporters, influencing their activity and substrate specificity .

- Non-Toxicity Profile : Unlike streptozotocin, which is known for its cytotoxic effects on pancreatic cells, ethylidene glucose does not induce diabetes or toxicity when administered in similar contexts .

- Potential Therapeutic Applications : Given its protective effects on pancreatic beta cells and modulation of glucose transport mechanisms, ethylidene glucose may offer new avenues for diabetes treatment and metabolic disorder management .

Q & A

Q. What are the optimized synthetic routes for 4,6-O-Ethylidene-D-glucopyranose, and how do reaction conditions influence yield and purity?

this compound is synthesized via acid-catalyzed condensation of glucose with ethylene glycol, acetaldehyde, or ethylene oxide. Key factors affecting yield include:

- Catalyst choice : Protic acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂) influence reaction kinetics and side-product formation.

- Temperature : Elevated temperatures (60–80°C) favor acetal formation but may promote glucose degradation.

- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

Characterization involves FTIR (C-O-C stretching at ~1,100 cm⁻¹), ¹H/¹³C NMR (ethylidene proton signals at δ 1.2–1.5 ppm and C-4/C-6 acetal carbons at ~95–105 ppm), and mass spectrometry (molecular ion peak at m/z 206.19) .

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst | Yield (%) | Purity Assessment |

|---|---|---|---|

| Ethylene glycol | H₂SO₄ | 65–75 | HPLC (>95% by area) |

| Acetaldehyde | HCl | 50–60 | TLC (Rf = 0.3 in EtOAc) |

| Ethylene oxide | ZnCl₂ | 70–80 | GC-MS (retention time 8.2 min) |

Q. How can this compound act as a protecting group in oligosaccharide synthesis?

The ethylidene bridge selectively masks the 4- and 6-hydroxyl groups of glucose, enabling regioselective glycosylation at positions 1, 2, or 3. Deprotection under mild acidic conditions (e.g., 0.1 M HCl in THF/water) restores free hydroxyls without disrupting glycosidic bonds. This is critical for constructing branched glycans, such as blood group antigens, where precise stereochemistry is required .

Advanced Research Questions

Q. How can residual dipolar couplings (RDCs) in NMR resolve stereochemical ambiguities in this compound derivatives?

RDCs measure angular relationships between nuclear spins in partially aligned media (e.g., liquid crystals). For this compound, RDCs help distinguish axial vs. equatorial proton orientations in the pyranose ring. For example:

- Axial protons (e.g., H-1α) exhibit larger RDCs due to parallel alignment with the magnetic field.

- Equatorial protons (e.g., H-2) show smaller RDCs.

This technique validates ring puckering models and refines 3D structures in solution, complementing crystallographic data .

Q. What mechanistic insights do this compound derivatives provide in carbohydrate-protein interaction studies?

Glycosylamines derived from this compound (e.g., anthranilic acid conjugates) bind metal ions (Na⁺, K⁺, Ca²⁺) via their amino and hydroxyl groups, mimicking natural lectin-binding motifs. X-ray crystallography of the K⁺ complex reveals:

- Coordination geometry : The ethylidene bridge stabilizes a chair conformation, positioning O-3 and O-2 for metal chelation.

- Hydrogen bonding : The glucopyranose ring forms H-bonds with protein residues (e.g., Asn, Asp).

These studies inform the design of glycosidase inhibitors or vaccine adjuvants .

Q. Table 2: Metal-Binding Properties of Glycosylamine Derivatives

| Metal Ion | Binding Constant (log K) | Coordination Sites |

|---|---|---|

| Na⁺ | 2.5 ± 0.3 | O-3, O-2, amino group |

| K⁺ | 3.1 ± 0.2 | O-4, O-6, anthranilate O |

| Ca²⁺ | 4.8 ± 0.4 | O-2, O-3, O-4, carboxylate |

Q. How does the ethylidene bridge influence reaction outcomes in Woehlk and Fearon tests compared to benzylidene-protected analogs?

In Woehlk’s test (specific for α-glucosidase activity), this compound produces a red color due to the formation of a chromophore at the unprotected O-2 hydroxyl. In contrast, benzylidene protection at O-4/O-6 blocks this reactivity, confirming the necessity of free O-2 for enzyme recognition. This highlights the role of protecting groups in mechanistic studies of glycosidase specificity .

Q. What strategies mitigate spectral overlap challenges in characterizing this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.